5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid

Catalog No.
S12803044
CAS No.
M.F
C11H10N2O2
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid

Product Name

5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid

IUPAC Name

5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C11H10N2O2/c12-8-3-1-7(2-4-8)9-5-6-10(13-9)11(14)15/h1-6,13H,12H2,(H,14,15)

InChI Key

VBUMEDRYZOVUJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2)C(=O)O)N

5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid, also known as 4-amino-1H-pyrrole-2-carboxylic acid, is an organic compound characterized by the molecular formula C5H6N2O2C_5H_6N_2O_2 and a molecular weight of approximately 126.11 g/mol. This compound features a pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom, and is substituted with an amino group and a carboxylic acid group. The presence of the phenyl group further enhances its structural complexity and potential reactivity in various chemical contexts .

  • Oxidation: The compound can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring, allowing for various functional group introductions under acidic or basic conditions .

Pyrrole derivatives, including 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid, exhibit a range of biological activities. These compounds can influence various cellular processes through mechanisms such as enzyme inhibition, receptor activation, and modulation of gene expression. They have been studied for their potential roles in medicinal chemistry, particularly in developing antiviral and anticancer agents . Additionally, they serve as precursors for synthesizing biologically active molecules that may act as enzyme inhibitors or receptor agonists.

Several synthetic methods exist for producing 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid:

  • Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride.
  • Electrocyclic Ring Closure: A one-pot synthesis that reacts chalcones with glycine esters or amides, followed by oxidation to yield pyrrole derivatives.
  • Condensation Reactions: This involves the condensation of carboxylic acids with amines to produce pyrrole derivatives through acid-mediated cyclization .

5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid has several significant applications:

  • Medicinal Chemistry: It serves as a building block in synthesizing pharmaceuticals, including antiviral and anticancer drugs.
  • Materials Science: The compound is used in developing conductive polymers and organic semiconductors.
  • Biological Studies: It acts as a precursor for synthesizing biologically active molecules such as enzyme inhibitors and receptor agonists.
  • Industrial

Research into the interaction of 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid with various biomolecules has revealed its potential for binding interactions that could lead to significant biological effects. These interactions may involve enzyme inhibition or activation pathways that are critical for developing therapeutic agents. Studies have shown that pyrrole derivatives can affect cellular signaling pathways and gene expression profiles, suggesting their utility in drug discovery and development .

Several compounds share structural similarities with 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
4-Amino-1H-pyrrole-2-carboxylic acidContains a pyrrole ring with an amino and carboxylic groupDirectly involved in medicinal chemistry applications
Pyrrole-2-carboxylic acidA simpler structure without an amino groupLacks the biological activity conferred by the amino substitution
4-Nitro-1H-pyrrole-2-carboxylic acidContains a nitro group instead of an amino groupExhibits different electronic properties affecting reactivity
3-Amino-1H-pyrrole-2-carboxylic acidAmino group at position three instead of fourAlters biological activity due to different positioning

The unique combination of both amino and carboxylic groups on the pyrrole ring makes 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid particularly valuable in medicinal chemistry and materials science applications .

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid. The nomenclature follows these rules:

  • The parent structure is the pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom.
  • The carboxylic acid functional group (-COOH) is located at position 2 of the pyrrole ring.
  • A 4-aminophenyl substituent (a benzene ring with an amine group at the para position) is attached to position 5 of the pyrrole.

The numbering prioritizes the carboxylic acid group as the principal functional group, followed by the substituents in descending order of priority according to IUPAC guidelines.

Molecular Structure Analysis via SMILES Notation and CAS Registry

The molecular structure is unambiguously defined by the following descriptors:

PropertyValueSource Citation
CAS Registry Number1891316-80-5
SMILES NotationO=C(C1=CC=C(C2=CC=C(N)C=C2)N1)O
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol

The SMILES string decodes as follows:

  • O=C(O) indicates the carboxylic acid group at position 2.
  • C1=CC=C(C2=CC=C(N)C=C2)N1 represents the pyrrole ring (positions 1–5) with a 4-aminophenyl group at position 5.

Crystallographic Data and Conformational Isomerism

No experimental crystallographic data (e.g., X-ray diffraction parameters or unit cell dimensions) for this compound are available in the reviewed sources. However, analogies to structurally related pyrrole-carboxylic acid derivatives suggest potential conformational features:

  • The pyrrole ring is likely planar due to aromatic stabilization.
  • The 4-aminophenyl group may adopt a dihedral angle relative to the pyrrole plane, influenced by steric and electronic interactions.
  • Hydrogen bonding between the carboxylic acid (-COOH) and amine (-NH₂) groups could stabilize specific conformers in the solid state.

Further studies using single-crystal X-ray diffraction are required to validate these hypotheses.

Spectroscopic Fingerprinting (FTIR, NMR, UV-Vis)

Fourier-Transform Infrared (FTIR) Spectroscopy

Predicted absorption bands based on functional groups:

Functional GroupAbsorption Range (cm⁻¹)Assignment
N-H (amine)3300–3500Stretching vibration
O-H (carboxylic acid)2500–3300 (broad)Stretching vibration
C=O (carboxylic acid)1680–1720Stretching vibration
C=C (aromatic)1450–1600Ring stretching vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hypothetical ¹H NMR signals (referencing pyrrole-2-carboxylic acid data):

Proton Environmentδ (ppm)MultiplicityIntegration
Pyrrole ring (H-3, H-4)6.7–7.2Multiplet2H
4-Aminophenyl aromatic protons6.5–7.0Doublet (2H)4H
NH₂ (amine)~5.0Broad singlet2H
COOH (carboxylic acid)~12.2Broad singlet1H

¹³C NMR would show signals for the carboxylic acid carbon (~170 ppm), aromatic carbons (110–140 ppm), and the pyrrole ring carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₓ: ~280–320 nm due to π→π* transitions in the conjugated aromatic system.
  • Substituents (NH₂ and COOH) may cause bathochromic shifts compared to unsubstituted pyrrole.

Paal-Knorr Synthesis Adaptations

The Paal-Knorr synthesis represents one of the most fundamental approaches for constructing pyrrole rings, particularly valuable for synthesizing 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid derivatives [5]. This methodology involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines to form substituted pyrroles [5]. The mechanism proceeds through protonation of one carbonyl group followed by attack from the forming enol of the other carbonyl, ultimately leading to dehydration and cyclization [5].

For the synthesis of 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid, adaptations of the classical Paal-Knorr approach utilize 2,5-dimethoxytetrahydrofuran as a masked 1,4-dicarbonyl equivalent in the presence of catalysts such as iron(III) chloride . The reaction mechanism was elucidated by Amarnath and colleagues in the 1990s, demonstrating that cyclization occurs in a concerted step with enol formation rather than through a common enol intermediate [5].

Recent developments in Paal-Knorr methodology have incorporated mechanochemical activation through ball milling, enabling solvent-free synthesis of pyrrole derivatives [14]. This approach utilizes bio-sourced organic green acids such as citric acid, pyroglutamic acid, and succinic acid as catalysts, providing environmentally benign conditions for pyrrole formation [14]. The mechanochemical process generates heat through grinding, facilitating intimate mixing of reactants and promoting bond formation through direct molecular energy absorption [14].

Hantzsch-Type Cyclocondensation Approaches

The Hantzsch pyrrole synthesis offers an alternative route for constructing 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid through the reaction of β-ketoesters with ammonia or primary amines and α-haloketones [8]. This three-component reaction typically yields substituted pyrroles through a mechanism involving enamine formation, nucleophilic attack on the α-haloketone, and subsequent cyclization with hydrogen elimination [8] [9].

The mechanistic pathway begins with amine attack on the β-carbon of β-ketoesters, forming an enamine intermediate [8]. This enamine subsequently attacks the carbonyl carbon of the α-haloketone, followed by water elimination to generate an imine [8]. Intramolecular nucleophilic attack then forms the five-membered ring, with final hydrogen elimination and π-bond rearrangement yielding the pyrrole product [8].

Modern variations of the Hantzsch synthesis employ high-speed vibration milling conditions with ketones, N-iodosuccinimide, and p-toluenesulfonic acid to form α-iodoketones in situ [9]. This mechanochemical approach achieves yields of 60-97% while utilizing cerium(IV) ammonium nitrate and silver nitrate to prevent reductive dehalogenation [9]. The solvent-free methodology offers considerable advantages over traditional solution-phase methods, providing higher yields and broader substrate scope [9].

Continuous flow synthesis represents another advancement in Hantzsch methodology, enabling one-step synthesis of pyrrole-3-carboxylic acid derivatives [35]. The flow process utilizes tert-butyl acetoacetates, primary amines, and α-bromo ketones at 200°C for 8 minutes, with in situ hydrolysis of tert-butyl ester groups by hydrogen bromide generated during the alkylation step [35].

Functionalization at C-5 Position: Aminophenyl Group Introduction

The introduction of aminophenyl groups at the C-5 position of pyrrole-2-carboxylic acid derivatives requires strategic consideration of pyrrole's electronic properties and regioselectivity patterns [36] [37]. Pyrrole exhibits preferential electrophilic substitution at the 2- and 5-positions due to the greater stability of carbocation intermediates formed through delocalization involving three resonance structures compared to two structures for 3-position attack [36] [37].

Modern approaches to C-5 functionalization employ palladium-catalyzed cross-coupling methodologies, particularly Suzuki-Miyaura coupling reactions [39] [41]. The preparation of 5-aryl-pyrrole-2-carboxylates proceeds through initial catalytic C-H borylation using bis(pinacolato)diboron as the borylating agent, followed by Suzuki coupling with aryl bromides [39]. The borylation reaction can be scaled to 40 mmol with greater than 99% yield, providing robust access to borylated pyrrole intermediates [39].

The Suzuki coupling protocol tolerates a wide range of functionalities, including para, meta, and ortho substituents on aryl bromides [39]. Chloro-substituted aryl bromides undergo selective coupling at the C-Br bond, while aryl bromides containing acidic protons are well-tolerated [39]. This methodology offers significant advantages over direct arylation protocols, particularly for highly electron-rich aromatic systems [39].

Site-selective cross-coupling at the C-5 position can be achieved using sterically hindered N-heterocyclic carbene ligands, which promote room-temperature cross-coupling with high selectivity ratios of approximately 10:1 [21]. The optimized conditions enable coupling of 2,4-dichloropyridines and related substrates with diverse organoboron, organozinc, and organomagnesium reagents [21].

Coupling MethodYield (%)SelectivityReaction Conditions
Pd/IPr catalyst65-8510:1 C4:C2Room temperature
Buchwald Pd(OAc)₂/SPhos70-95>20:180°C, 12h
Pd(PPh₃)₄ system60-9015:160°C, 8h

Carboxylic Acid Derivative Formation Techniques

The formation of carboxylic acid functionality in pyrrole derivatives can be achieved through multiple synthetic strategies, including direct carboxylation, ester hydrolysis, and oxidative transformations [22] [32]. Crystal structure analysis of 1H-pyrrole-2-carboxylic acid reveals near-coplanarity between the pyrrole ring and carboxyl substituent, with a dihedral angle of 11.7°, facilitating conjugation between the aromatic system and carbonyl group [22].

Enzymatic carbon dioxide fixation represents an emerging approach for carboxylic acid formation in pyrrole systems [25]. The coupling of UbiD-type decarboxylases with carboxylic acid reductases enables aldehyde production at near-ambient carbon dioxide concentrations [25]. This methodology has been demonstrated for pyrrole-2-carbaldehyde synthesis from pyrrole using Pseudomonas aeruginosa HudA/PA0254 in combination with Segniliparus rotundus carboxylic acid reductase [25].

Traditional approaches utilize ester hydrolysis under basic conditions to generate carboxylic acid derivatives [6]. Methyl 4-bromo-1H-pyrrole-2-carboxylate undergoes hydrolysis with sodium hydroxide in ethanol-water mixtures at 60°C for 3 hours, followed by acidification to yield the corresponding carboxylic acid in 95% yield [6]. The resulting acid can then participate in condensation reactions with amines using coupling reagents such as EDCI, HOBt, and DIPEA [6].

Flow chemistry methodologies enable continuous synthesis of pyrrole-3-carboxylic acids through in situ hydrolysis of tert-butyl esters [35]. The hydrogen bromide generated as a byproduct in Hantzsch reactions facilitates ester cleavage, providing carboxylic acids directly without requiring separate hydrolysis steps [35]. This approach offers operational simplicity and eliminates the need for additional reagents or purification steps [35].

Green Chemistry Approaches: Enzymatic Polymerization Catalysis

Enzymatic catalysis provides environmentally sustainable methodologies for pyrrole derivative synthesis and polymerization [3] [24]. Glucose oxidase-catalyzed polymerization of pyrrole-2-carboxylic acid represents a significant advancement in green chemistry approaches [3]. The polymerization process utilizes hydrogen peroxide generated from glucose oxidase-catalyzed glucose oxidation as the oxidizing agent, eliminating the need for harsh chemical oxidants [3].

The enzymatic polymerization proceeds through hydrogen peroxide-initiated oxidation in water-ethanol medium, with optimal conditions achieved at pH 5.0 [3]. The formation of poly(pyrrole-2-carboxylic acid) particles is evidenced by the appearance and increase of absorption peaks at 465 nm, indicating oligomer formation [3]. Glucose oxidase demonstrates significant positive impact on both polymerization kinetics and colloidal stability of the resulting particles [3].

Laccase-catalyzed polymerization of pyrrole derivatives offers another enzymatic route utilizing dioxygen as the terminal oxidant [29]. The inclusion of ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) as a redox mediator accelerates the oxidation rate through biocatalytic generation of ABTS radical cations [29]. This methodology produces conducting polymeric films rather than oligomeric precipitates, with ABTS remaining within the polymeric matrix as a redox-active dopant [29].

Transaminase-mediated synthesis represents an emerging biocatalytic approach for pyrrole formation [27]. The methodology employs ω-transaminases to catalyze key amination steps of ketone precursors, enabling biocatalytic equivalents of classical Knorr pyrrole synthesis [27]. Treatment of α-diketones with ATA-113 transaminase in the presence of suitable amine donors yields corresponding α-amino ketones that undergo cyclization to form substituted pyrroles [27].

Enzymatic MethodEnzyme SystemYield (%)Reaction Conditions
Glucose oxidase polymerizationGOx/H₂O₂70-85pH 5.0, 25°C
Laccase/ABTS systemLaccase/ABTS60-80O₂ atmosphere, RT
Transaminase synthesisATA-11330-58pH 8.0, 37°C

Modern Multi-Component Reaction Strategies

Multi-component reactions provide convergent synthetic approaches for pyrrole derivative construction, offering advantages in terms of atom economy, operational simplicity, and reduced reaction times [13]. One-pot methodologies enable the synthesis of polyfunctionalized pyrroles through simultaneous combination of three or more reactants, with the final product retaining significant structural elements from all starting materials [13].

A four-component domino reaction strategy utilizes 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes in the presence of natural hydroxyapatite as a green catalyst [14]. This methodology proceeds through Michael addition and cyclization mechanisms, eliminating nitroxyl and water to provide substituted pyrrole derivatives in good yields [14]. The hydroxyapatite catalyst offers cost-effectiveness, natural abundance, and safety advantages over traditional metal catalysts [14].

Three-component synthesis employing nitro compounds, phenacyl bromide derivatives, and dialkyl acetylene dicarboxylates utilizes indium metal powder as catalyst in dilute aqueous hydrochloric acid [13]. The mechanism involves initial reduction of nitro compounds to amines by indium/HCl, followed by reaction with dialkyl acetylene dicarboxylate to form zwitterionic intermediates [13]. Subsequent reaction with phenacyl bromide produces intermediates that undergo cyclization and aromatization to yield polysubstituted pyrroles [13].

Photocatalytic multi-component reactions employ visible light activation with ruthenium(II) catalysts for regioselective pyrrole synthesis [16]. The methodology utilizes aryl azides and aldehydes under blue LED irradiation, with aryl azides serving both as nitrogen sources and formal stoichiometric oxidants [16]. The photoexcited ruthenium complex undergoes oxidative quenching by aryl azide, generating anilino radical cations that participate in subsequent coupling reactions [16].

Modern mechanochemical multi-component reactions utilize high-speed vibration milling to enable solvent-free synthesis under ambient conditions [13]. This approach combines ketones with N-iodosuccinimide and p-toluenesulfonic acid to generate α-iodoketones in situ, followed by addition of primary amines, β-dicarbonyl compounds, and oxidants [13]. The mechanochemical activation provides enhanced reaction rates and yields compared to traditional solution-phase methods [13].

MCR StrategyComponentsCatalyst SystemYield Range (%)
Four-component HAPDiketone/amine/aldehyde/nitroalkaneHydroxyapatite65-85
Three-component In/HClNitro/phenacyl bromide/DMADIndium powder70-90
Photocatalytic Ru(II)Aryl azide/aldehyde[Ru(bpy)₃]Cl₂60-80
Mechanochemical HSVMKetone/NIS/amineBall milling75-95

The thermodynamic characterization of 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid presents significant challenges due to the limited availability of experimental data for this specific compound. Current literature does not provide direct measurements of the enthalpy of formation for this aminophenyl-substituted pyrrole carboxylic acid derivative [1] [2].

Comparative analysis with structurally related compounds offers insights into expected thermodynamic behavior. The parent compound pyrrole-2-carboxylic acid exhibits an enthalpy of sublimation of 100.80 ± 0.90 kilojoules per mole under standard conditions [2]. This value, determined through NIST thermophysical measurements, provides a baseline for understanding the energetic requirements for phase transitions in pyrrole carboxylic acid systems [2].

The absence of specific enthalpy of formation data for 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid necessitates estimation approaches based on group contribution methods. The molecular structure incorporating both an aminophenyl substituent and a carboxylic acid functional group suggests increased intermolecular interactions compared to simpler pyrrole derivatives, potentially resulting in more negative formation enthalpies [1].

Table 3.1.1: Thermodynamic Properties of Related Pyrrole Compounds

PropertyValueTemperature/ConditionsReference Compound
Enthalpy of FormationNot available for target compoundN/A5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid
Enthalpy of Sublimation100.80 ± 0.90 kJ/molStandard conditionsPyrrole-2-carboxylic acid
Heat CapacityNot availableN/ATarget compound
Standard Formation EnthalpyNot availableN/ATarget compound

Acid-Base Behavior and pKa Determination

The acid-base characteristics of 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid involve multiple ionizable functional groups, creating a complex protonation equilibrium system. The compound contains both a carboxylic acid group capable of proton donation and an amino group that can accept protons, classifying it as an amphoteric molecule [3] [4].

Experimental pKa determinations for the specific target compound are not available in current literature. However, comparative analysis with structurally analogous compounds provides valuable insights into expected acid-base behavior. Pyrrole-2-carboxylic acid, the parent structure without aminophenyl substitution, exhibits a pKa value of 4.45 at 20°C [3] [4]. The closely related 1H-pyrrole-3-carboxylic acid demonstrates a slightly higher pKa of 5.00 under identical conditions [3] [4].

The introduction of the 4-aminophenyl substituent significantly alters the electronic environment of the pyrrole ring system. The electron-donating nature of the amino group, coupled with the extended conjugation through the phenyl ring, is expected to influence both the carboxylic acid and amino group pKa values. Computational predictions for similar aminophenylpyrrole structures suggest amino group pKa values in the range of 2.09 ± 0.10 [5].

Table 3.2.1: Acid-Base Properties of Pyrrole Carboxylic Acid Derivatives

CompoundpKa1 (Carboxylic acid)pKa2 (Amino group)Temperature (°C)Reference
Pyrrole-2-carboxylic acid4.45N/A20Perrin 1972
1H-Pyrrole-3-carboxylic acid5.00N/A20Perrin 1972
1-(2-aminophenyl)pyrroleN/A2.09±0.10 (predicted)PredictedChemicalBook prediction
Aniline (reference)N/A4.625Literature

Solubility Characteristics in Organic/Aqueous Media

The solubility profile of 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid reflects the amphiphilic nature of the molecule, containing both hydrophilic carboxylic acid and amino functionalities alongside hydrophobic aromatic ring systems. Specific solubility data for this compound in various media are not extensively documented in current literature [6] [7].

Comparative analysis with related pyrrole derivatives provides insights into expected solubility behavior. The parent pyrrole-2-carboxylic acid demonstrates good solubility in polar organic solvents including methanol, ethanol, and diethyl ether [8] [9]. Water solubility of pyrrole-2-carboxylic acid is reported as moderate, with the compound being classified as soluble in aqueous media [8] [9].

The introduction of the aminophenyl substituent significantly modifies the solubility characteristics. Similar aminophenylpyrrole compounds, such as 1-(2-aminophenyl)pyrrole, exhibit poor water solubility, being classified as insoluble in aqueous media [5] [10]. This reduced aqueous solubility reflects the increased hydrophobic character imparted by the extended aromatic system [5].

General solubility patterns for pyrrole derivatives in organic solvents follow predictable trends based on polarity matching. Pyrrole compounds typically demonstrate good solubility in moderately polar organic solvents such as ethanol and chloroform, while showing variable solubility in highly polar or nonpolar extremes [7].

Table 3.3.1: Solubility Characteristics of Related Compounds

CompoundWater SolubilityOrganic Solvent SolubilityNotes
5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acidNot reportedNot reportedTarget compound
Pyrrole-2-carboxylic acidSolubleSoluble in methanol, ethanol, diethyl etherGood polar solvent compatibility
1-(2-aminophenyl)pyrroleInsolubleLimited organic solvent dataHydrophobic character dominates
General pyrrole derivativesVariableGood in moderately polar solventsDepends on substitution pattern

Thermal Stability and Decomposition Pathways

The thermal stability characteristics of 5-(4-aminophenyl)-1H-pyrrole-2-carboxylic acid are influenced by the presence of both thermally labile functional groups and stabilizing aromatic systems. While specific thermal analysis data for this compound are not available in current literature, insights can be derived from studies of related pyrrole carboxylic acid derivatives [11] [12].

Pyrrole-2-carboxylic acid, the parent structure, exhibits thermal decomposition rather than melting, with decomposition occurring in the temperature range of 204-208°C [13] [14]. This decomposition behavior is characteristic of carboxylic acid-substituted heterocycles, where decarboxylation processes compete with melting transitions [1]. The decomposition pathway involves carbon-carbon bond cleavage at the carboxyl group, consistent with established decarboxylation mechanisms for heterocyclic carboxylic acids [1].

The introduction of the aminophenyl substituent introduces additional thermal complexity. Related aminophenylpyrrole compounds, such as 1-(2-aminophenyl)pyrrole, demonstrate melting points in the range of 92-98°C [10] [15], significantly lower than the decomposition temperature of the carboxylic acid derivative. This suggests that the amino group provides some thermal stabilization to the pyrrole ring system while the extended aromatic conjugation affects crystal packing and intermolecular interactions [10] [15].

Thermal analysis studies of amino acid derivatives reveal characteristic decomposition patterns involving the formation of volatile products including water, ammonia, and carbon dioxide [11]. The endothermic decomposition process for amino acids typically occurs between 185-280°C, with specific temperatures dependent on the molecular structure and substitution pattern [11].

For pyrrole derivatives, thermal stability is generally enhanced by electron-withdrawing substituents and reduced by electron-donating groups [16] [12]. The aminophenyl substituent in the target compound represents an electron-donating system, potentially reducing thermal stability compared to unsubstituted pyrrole carboxylic acids [16] [12].

Table 3.4.1: Thermal Stability Properties

CompoundDecomposition/Melting Point (°C)Thermal BehaviorStability Notes
Pyrrole-2-carboxylic acid204-208 (decomposition)Decomposes before meltingStable under normal conditions
1-(2-aminophenyl)pyrrole92-98 (melting)Melts then decomposesAir and heat sensitive
General pyrrole derivativesVariable, typically >200°CGenerally stable to moderate heatDepends on substitution pattern
Amino acids (reference)185-280 (decomposition range)Endothermic decompositionForms volatiles (H2O, NH3, CO2)

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

202.074227566 g/mol

Monoisotopic Mass

202.074227566 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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